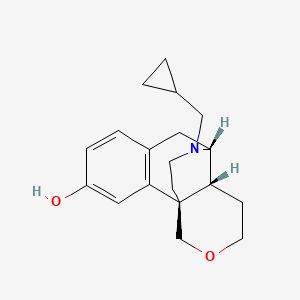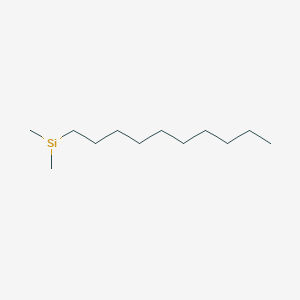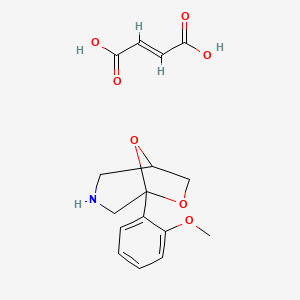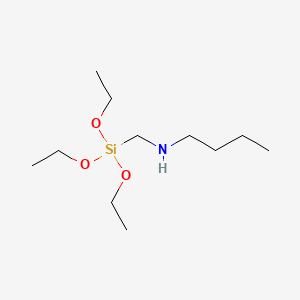
2,3-Dibromoallyl alcohol
Overview
Description
2,3-Dibromoallyl alcohol, also known as 2,3-Dibromo-2-propen-1-ol, is a chemical compound that participates in [3,3]-sigmatropic rearrangement reactions . Its molecular formula is C3H4Br2O and it has a molecular weight of 215.87 .
Synthesis Analysis
The synthesis of this compound involves reacting propargyl alcohol with elemental bromine to produce the dibromo product . This process can achieve high yields of the dibromoallyl alcohol, with E-isomer content of greater than 95% .
Molecular Structure Analysis
The linear formula of this compound is BrCH=C(Br)CH2OH . The molecule has a molecular weight of 215.87 .
Chemical Reactions Analysis
This compound participates in [3,3]-sigmatropic rearrangement reactions . It may be used in chemical synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.581, a boiling point of 60-62 °C/0.1 mmHg (lit.), and a density of 2.22 g/mL at 20 °C (lit.) .
Scientific Research Applications
Potential in Bioproduction and Separation Processes
Research on biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, highlights the significance of separation processes in the production of chemicals from biological sources. The downstream processing, including purification and recovery, plays a crucial role in the economic viability of bioproduction processes. Techniques such as evaporation, distillation, and membrane filtration, among others, are essential for the efficient separation of these diols from fermentation broths. The study by Zhi-Long Xiu and A. Zeng (2008) emphasizes the need for improvements in yield, purity, and energy consumption in the downstream processing of biologically produced diols, which could be relevant to the separation and purification of compounds like 2,3-Dibromoallyl alcohol when produced in a biological context (Xiu & Zeng, 2008).
Catalysis and Chemical Transformations
The conversion of renewable alcohols to valuable chemicals, as illustrated by the dehydration of 2,3-butanediol to high octane gasoline components, demonstrates the catalytic potential of alcohol transformations. B. Harvey et al. (2016) showed that 2,3-butanediol could be dehydrated to form dioxolane mixtures with significant potential as sustainable gasoline blending components. This research suggests that similar catalytic strategies might be applicable to this compound for synthesizing industrially relevant chemicals (Harvey, Merriman, & Quintana, 2016).
Environmental and Ecological Implications
The study of bromophenols in red algae, where compounds such as 2,3-dibromo-4,5-dihydroxybenzyl alcohol (lanosol) have been quantitatively analyzed, offers insights into the ecological roles of brominated compounds. D. W. Phillips and G. Towers (1982) investigated the temporal and interpopulational variations in lanosol content in Rhodomela larix, providing a foundation for understanding how similar brominated alcohols like this compound might interact within marine ecosystems and potentially offer antibiotic, antiepiphyte, or antiherbivore properties (Phillips & Towers, 1982).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to participate in [3,3]-sigmatropic rearrangement reactions , which suggests that it may interact with various biological targets depending on the specific context.
Mode of Action
2,3-Dibromo-2-propen-1-ol interacts with its targets through [3,3]-sigmatropic rearrangement reactions . This type of reaction involves a concerted shift of a sigma bond and adjacent pi bond in a certain molecular entity. The exact changes resulting from this interaction would depend on the specific biological target and context.
Biochemical Pathways
Given its participation in [3,3]-sigmatropic rearrangement reactions , it can be inferred that it may influence various biochemical pathways depending on the specific biological context.
properties
IUPAC Name |
(Z)-2,3-dibromoprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O/c4-1-3(5)2-6/h1,6H,2H2/b3-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKYSVJWQJOFAN-IWQZZHSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CBr)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C/Br)/Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7228-11-7 | |
| Record name | 2,3-Dibromoallyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-dibromoallyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Imidazo[4,5-d]pyridazine](/img/structure/B1609394.png)
![4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B1609395.png)


![2-[4-(Dimethylamino)styryl]pyridine](/img/structure/B1609400.png)





![1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol](/img/structure/B1609409.png)
